(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID
Description
(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID is an α,β-unsaturated carboxylic acid derivative characterized by an (E)-configured double bond at position 2, a ketone group at position 4, and a 4-methoxyphenethylamino substituent.
Properties
IUPAC Name |
(E)-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFHOBZHPKDEJI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the reaction of 4-methoxyphenethylamine with maleic anhydride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: For industrial production, the synthesis process is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The amino group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that (E)-4-[(4-Methoxyphenethyl)amino]-4-oxo-2-butenolic acid may exhibit anti-inflammatory effects. Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound interacts with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various conditions.
Anti-cancer Potential
The compound's structure allows for interactions with biological targets associated with cancer progression. Studies have shown that similar compounds can inhibit the growth of cancer cells by targeting specific receptors and enzymes involved in tumor growth and metastasis.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of butenoic acid derivatives demonstrated that compounds structurally similar to (E)-4-[(4-Methoxyphenethyl)amino]-4-oxo-2-butenolic acid exhibited significant anti-inflammatory activity in vitro. The findings suggested that these compounds could serve as leads for the development of new anti-inflammatory drugs.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines indicated that (E)-4-[(4-Methoxyphenethyl)amino]-4-oxo-2-butenolic acid significantly inhibited cell proliferation. The compound was shown to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituent variations:
Physicochemical Properties
The target compound’s methoxy group likely increases lipophilicity compared to the methyl-substituted analog , but less than the 3-methylbutanoyl derivative . Its polar surface area suggests moderate solubility in aqueous media, similar to other enoic acids .
Biological Activity
Overview
(E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID is a synthetic organic compound notable for its unique structure, which combines a methoxyphenethyl group with a butenoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to exert effects by:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound can interact with various receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The underlying mechanisms are thought to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- In Vitro Studies : A study published in the European Journal of Organic Chemistry explored the synthesis and biological evaluation of this compound. It reported that the compound effectively inhibited specific cancer cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
- Mechanistic Insights : Another research article highlighted the compound's ability to modulate key signaling pathways associated with inflammation and cancer progression. The findings indicated that it could serve as a biochemical probe for studying these pathways in greater detail .
- Safety and Toxicology : Safety assessments conducted in animal models revealed a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses. This aspect is crucial for its potential therapeutic applications .
Comparative Analysis
To better understand the uniqueness of (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Structure | Lacks anti-inflammatory properties; primarily acts as a neurotransmitter precursor. |
| Maleic Anhydride | Structure | Used as a precursor; minimal direct biological activity. |
| 4-Oxo-2-butenoic Acid | Structure | Exhibits some cytotoxicity but lacks specificity compared to (E)-4-[(4-METHOXYPHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID. |
Q & A
Q. What are the established synthetic routes for (E)-4-[(4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between maleic anhydride derivatives and substituted aromatic amines. For example:
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 45–60°C | Higher temps risk isomerization |
| Solvent | DMF or THF | Polarity affects reaction rate |
| Catalyst | None required | Base catalysts may degrade product |
| Reaction Time | 1–24 hours | Prolonged time reduces E/Z ratio |
Characterization via H NMR (DMSO-: δ 3.86 ppm for methoxy protons) and IR spectroscopy (C=O stretch at 1680–1720 cm) confirms structural integrity .
Q. How should researchers resolve discrepancies in spectral data during structural validation?
Methodological Answer: Conflicting spectral data (e.g., unexpected C NMR shifts or IR peaks) may arise from impurities, isomerization, or solvent interactions. Steps to address this:
Repurification : Use column chromatography (silica gel, hexane/EtOH 1:1) to isolate the pure compound .
Isomer Analysis : Compare HPLC retention times (C18 column, acetonitrile/water gradient) to distinguish (E) and (Z) isomers .
Cross-Validation : Combine potentiometric titration (pKa ~3.5–4.0 for carboxylic acid) with mass spectrometry (HRMS: [M+H] expected m/z 292.12) .
Q. Common Pitfalls :
- Solvent residue in NMR (e.g., DMSO-d at δ 2.50 ppm).
- Oxidative degradation during prolonged storage (store at –20°C under nitrogen) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:
- Electrophilic Reactivity : The α,β-unsaturated ketone moiety is highly electrophilic (LUMO energy ≈ –1.8 eV), making it reactive toward nucleophilic residues (e.g., cysteine thiols) in enzymes .
- Binding Affinity : Molecular docking (AutoDock Vina) predicts strong interactions with kinase ATP-binding pockets (binding energy ≤ –8.5 kcal/mol) .
Validation : Compare computed IR spectra with experimental data (RMSD ≤ 5 cm) and correlate docking scores with in vitro IC values .
Q. How do structural modifications influence the compound’s antiproliferative activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. What methodologies assess the compound’s environmental stability and degradation pathways?
Methodological Answer: Follow the INCHEMBIOL framework :
Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC. Half-life at pH 7: ~48 hours.
Photolysis : Expose to UV light (254 nm). Major degradants include 4-methoxyphenethylamine and maleic acid.
Ecotoxicology : Use Daphnia magna acute toxicity tests (EC > 100 mg/L indicates low risk) .
Q. Analytical Tools :
Q. How can researchers design experiments to resolve contradictions in reported biological activities?
Methodological Answer: Contradictions (e.g., variable IC values) often stem from assay conditions or cell line heterogeneity. Standardize protocols:
Cell Lines : Use authenticated lines (e.g., NCI-60 panel) cultured ≤20 passages.
Dose-Response : Test 5–7 concentrations in triplicate (72-hour exposure).
Controls : Include ROS scavengers (e.g., NAC) to confirm mechanism .
Data Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
